molecular formula C8H12N2O B1323391 1-(2-Tetrahydropyranyl)-1H-pyrazole CAS No. 449758-17-2

1-(2-Tetrahydropyranyl)-1H-pyrazole

Cat. No. B1323391
M. Wt: 152.19 g/mol
InChI Key: IMZWSOSYNFVECD-UHFFFAOYSA-N
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Patent
US06610701B2

Procedure details

To pyrazole (14.3 g, 0.21 mol) was added 3,4-dihydro-2H-pyran (29 ml, 0.315 mol) and, after complete dissolving, trifluoroacetic acid (0.1 ml, 0.0013 mol) was added to the obtained solution. The reaction mixture was refluxed for 5 h, sodium hydride (0.2 g, 0.008 mol) was added, and the mixture was distilled to give 1-(tetrahydro-pyran-2-yl)-1H-pyrazole; b.p. ˜60-65° C./0.5-1 torr.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.[O:6]1[CH:11]=[CH:10][CH2:9][CH2:8][CH2:7]1.FC(F)(F)C(O)=O.[H-].[Na+]>>[O:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[N:1]1[CH:5]=[CH:4][CH:3]=[N:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
14.3 g
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
29 mL
Type
reactant
Smiles
O1CCCC=C1
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 5 h
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)N1N=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.